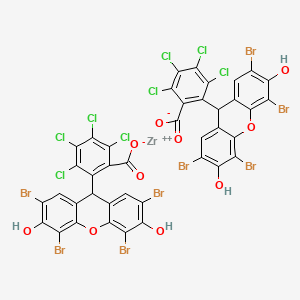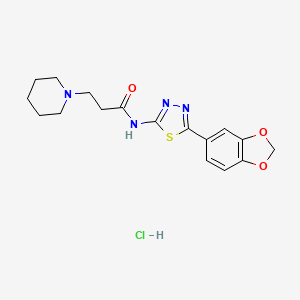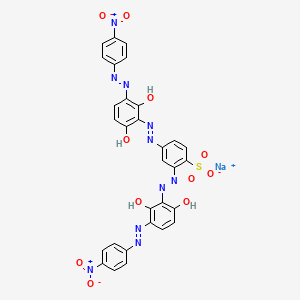
Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate: is a complex organic compound with the molecular formula C19H14Cl2LiN3O7S and a molecular weight of 506.30 g/mol . This compound is known for its unique chemical structure, which includes a lithium ion, dichlorohydroxyphenyl group, azo linkage, ethoxycarbonylamino group, and hydroxynaphthalene sulfonate moiety.
Preparation Methods
The synthesis of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.
Lithiation: Finally, the compound is lithiated using lithium hydroxide to obtain the desired product.
Chemical Reactions Analysis
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It serves as a staining agent for biological tissues.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pigments and dyes.
Mechanism of Action
The mechanism of action of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets:
Azo Linkage: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar compounds include:
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(methoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(propoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
These compounds share similar structures but differ in the alkoxycarbonyl group, which affects their chemical properties and applications.
Properties
CAS No. |
83784-12-7 |
|---|---|
Molecular Formula |
C19H14Cl2LiN3O7S |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
InChI Key |
JLEXOACASIEREG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















